molecular formula C22H30ClN3O5S B2513521 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride CAS No. 1189684-10-3

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride

Cat. No. B2513521
CAS RN: 1189684-10-3
M. Wt: 484.01
InChI Key: BQNHIKGYFSJGSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzylpiperazine moiety could potentially impart some degree of rigidity to the molecule, while the sulfonyl and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups. The sulfonyl group could potentially make this compound a good leaving group or a nucleophile in chemical reactions .

Scientific Research Applications

Synthesis and Structural Applications

  • Improved Synthesis Processes : An improved process for the synthesis of related compounds used in the preparation of anti-hypertensive agents like Doxazosin has been described. This synthesis involves N-acylalkylenediamines reacting with quinazolines, which is structurally similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride (Ramesh, Reddy, & Reddy, 2006).

Biological Screening and Molecular Docking

  • Enzyme Inhibition Studies : A study presented the synthesis of ethylated sulfonamides with 1,4-benzodioxane moiety, sharing structural features with the compound . These synthesized compounds showed inhibition of various enzymes like acetylcholinesterase and lipoxygenase, and exhibited antibacterial properties (Irshad et al., 2016).

Pharmacological Research

  • Dopamine Receptor Binding : Compounds structurally similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride have been synthesized and tested for their binding at dopamine D4 and D2 receptor subtypes, indicating potential implications in neuroscience research (Perrone et al., 1998).

Chemical Interactions and Properties

  • Heterocyclic Syntheses : The compound's related heterocyclic systems incorporating different groups like dimethylamino, diethylamino, and piperidino have been prepared, exploring their potential for diverse chemical applications (Martin, Meth–Cohn, & Suschitzky, 1974).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,6-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-29-19-9-6-10-20(30-2)21(19)22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)17-18-7-4-3-5-8-18;/h3-10H,11-17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHIKGYFSJGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride

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